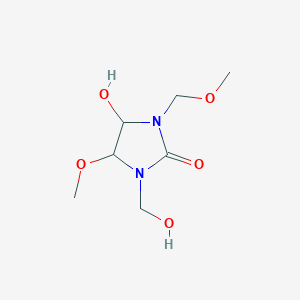
1,4-Anthracenedione, 2,3-dihydro-9,10-dihydroxy-
Overview
Description
The compound "1,4-Anthracenedione, 2,3-dihydro-9,10-dihydroxy-" is a derivative of anthracenedione, which is a class of compounds known for their antitumor properties. Research has shown that certain derivatives, such as those with 1,4-bis[(aminoalkyl)amino] substitution, exhibit significant activity against various types of cancer in mice, including leukemias and solid tumors . These compounds are of interest due to their potential as chemotherapeutic agents.
Synthesis Analysis
The synthesis of 1,4-bis(aminoalkyl)amino anthracene-9,10-diones involves the condensation of alkylenediamines with quinizarin or with 2,3-dihydro-1,4,5,8-tetrahydroxy-9,10-anthracenedione, followed by oxidation . Other methods include reacting 1,4-dichloro-2,3-dihydro-5,8-dihydroxyanthracene-9,10-dione with alkylamines and subsequent reactions to yield various derivatives . These synthetic routes are crucial for producing compounds with potential lower cardiotoxicities and enhanced antitumor activities.
Molecular Structure Analysis
The molecular structure of these anthracenedione derivatives is characterized by the presence of aminoalkylamino groups at the 1,4 positions and hydroxy groups at the 9,10 positions. Theoretical calculations suggest that introducing substituents such as chlorine or phenylsulfanyl groups can lower the LUMO energies, which might correlate with reduced cardiotoxicity . The planar backbone of these molecules allows for intercalation with DNA, while the side chains can potentially act as alkylating agents, contributing to their cytotoxic activity .
Chemical Reactions Analysis
The chemical reactivity of these compounds includes their ability to undergo oxidation and to react with various nucleophiles. For instance, the reaction with ethanethiol or thiophenol yields bis(sulfanyl) derivatives . Additionally, photoaddition reactions of 2-hydroxy-1,4-anthracenedione with alkenes have been reported to yield dihydroanthrafuran diones and naphthindole diones .
Physical and Chemical Properties Analysis
The physical and chemical properties of 1,4-anthracenedione derivatives are influenced by their functional groups. These compounds exhibit fluorescence, which can be detected electrochemically, making them suitable for quantitation following liquid chromatography . Their solubility, hydrophilicity, and electronic properties are crucial for their biological activity and pharmacokinetics. For example, the hydrophilicity conferred by hydroxyethyl groups is important for their antitumor activity .
In clinical settings, 1,4-dihydroxy-5,8-bis(( (2-[(2-hydroxyethyl)amino]ethyl)amino))-9,10-anthracenedione dihydrochloride has been investigated in a Phase I clinical trial, showing potential as a chemotherapeutic agent with manageable side effects . These studies highlight the importance of understanding the physical and chemical properties of these compounds in the development of new cancer treatments.
Scientific Research Applications
Summary of the Application
Anthraquinone peptide derivatives, including “1,4-Anthracenedione, 2,3-dihydro-9,10-dihydroxy-”, have been shown to inhibit the enzyme topoisomerase I (topo I), a pharmaceutical target for the prevention of malignant carcinomas .
Methods of Application or Experimental Procedures
The anthraquinone moiety is attached to the N-terminus of a peptide derivative in a highly efficient procedure .
Results or Outcomes
The inhibition of topoisomerase I can prevent the replication of cancer cells, thereby preventing the growth and spread of malignant carcinomas .
2. Biodegradation of Anthraquinone Dye
Summary of the Application
The biodegradation and biodecolorization of Drimarene blue K2RL, an anthraquinone dye, by a fungal isolate Aspergillus flavus SA2 was studied .
Methods of Application or Experimental Procedures
The fungus was immobilized on 0.2-mm sand particles in a lab-scale immobilized fluidized bed bioreactor (FBR) system. The reactor operation was carried out at room temperature and pH 5.0 in continuous flow mode with increasing concentrations of dye in simulated textile effluent .
Results or Outcomes
The average overall biological oxygen demand (BOD), chemical oxygen demand (COD), and color removal in the FBR system were up to 85.57%, 84.70%, and 71.3%, respectively, with 50-mg l−1 initial dye concentration and hydraulic retention time (HRT) of 24 h . Reductions in BOD and COD levels along with color removal proved that the mechanism of biodecolorization and biodegradation occurred simultaneously .
3. Textile Dyeing
Summary of the Application
“1,4-Anthracenedione, 2,3-dihydro-9,10-dihydroxy-” can be used for textile dyeing .
Methods of Application or Experimental Procedures
The compound is used as a dye in the textile industry. The specific methods of application can vary depending on the type of textile and the desired color .
Results or Outcomes
The use of this compound as a dye can result in textiles with vibrant and long-lasting colors .
4. Antileukemia Agents
Summary of the Application
“1,4-Anthracenedione, 2,3-dihydro-9,10-dihydroxy-” can be used as an antileukemia agent .
Methods of Application or Experimental Procedures
The compound can be used in the synthesis of drugs used in the treatment of leukemia .
Results or Outcomes
The use of this compound in the synthesis of antileukemia drugs can potentially lead to more effective treatments for leukemia .
5. Analytical Reagents and Metal Indicators
Summary of the Application
Amino- and diamino-substituted 9,10-anthracenediones, including “1,4-Anthracenedione, 2,3-dihydro-9,10-dihydroxy-”, are widely used as analytical reagents and metal indicators .
Methods of Application or Experimental Procedures
These compounds can be used in various analytical procedures to detect and quantify the presence of specific metals .
Results or Outcomes
The use of these compounds as analytical reagents and metal indicators can lead to accurate and reliable results in analytical chemistry .
6. Antiviral Activity
Summary of the Application
Amino- and diamino-substituted 9,10-anthracenediones, including “1,4-Anthracenedione, 2,3-dihydro-9,10-dihydroxy-”, have shown antiviral activity .
Methods of Application or Experimental Procedures
These compounds can be used in the synthesis of drugs used in the treatment of viral infections .
Results or Outcomes
The use of these compounds in the synthesis of antiviral drugs can potentially lead to more effective treatments for viral infections .
properties
IUPAC Name |
9,10-dihydroxy-2,3-dihydroanthracene-1,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10O4/c15-9-5-6-10(16)12-11(9)13(17)7-3-1-2-4-8(7)14(12)18/h1-4,17-18H,5-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVXPBEUYCCZFJT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)C2=C(C3=CC=CC=C3C(=C2C1=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1066237, DTXSID90885803 | |
| Record name | 1,4-Anthracenedione, 2,3-dihydro-9,10-dihydroxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1066237 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 9,10-Anthracenedione, 2,3-dihydro-1,4-dihydroxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90885803 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Dry Powder | |
| Record name | 9,10-Anthracenedione, 2,3-dihydro-1,4-dihydroxy- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Product Name |
1,4-Anthracenedione, 2,3-dihydro-9,10-dihydroxy- | |
CAS RN |
17648-03-2, 40498-13-3 | |
| Record name | Leucoquinizarin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=17648-03-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,4-Anthracenedione, 2,3-dihydro-9,10-dihydroxy- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017648032 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Leucoquinizarin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0040498133 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Leucoquinizarin | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=42299 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1,4-Anthracenedione, 2,3-dihydro-9,10-dihydroxy- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 9,10-Anthracenedione, 2,3-dihydro-1,4-dihydroxy- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 1,4-Anthracenedione, 2,3-dihydro-9,10-dihydroxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1066237 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 9,10-Anthracenedione, 2,3-dihydro-1,4-dihydroxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90885803 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,3-dihydro-9,10-dihydroxyanthracene-1,4-dione | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.831 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2,3-dihydro-1,4-dihydroxyanthraquinone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.049.931 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

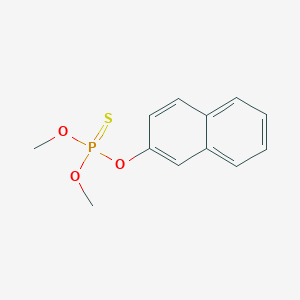
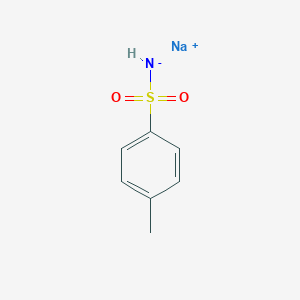
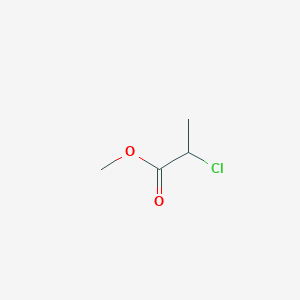
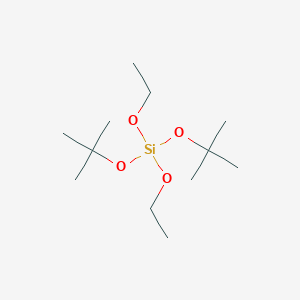
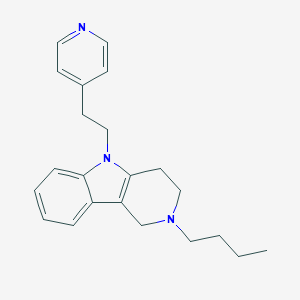
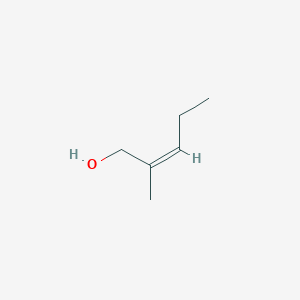
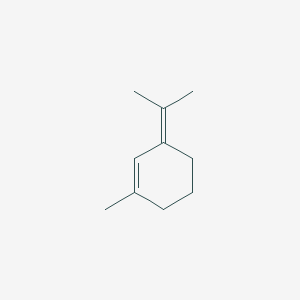
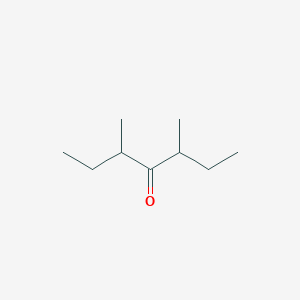

![1-Methyl-3-[2-(4-pyridyl)ethyl]-1H-indole](/img/structure/B95989.png)
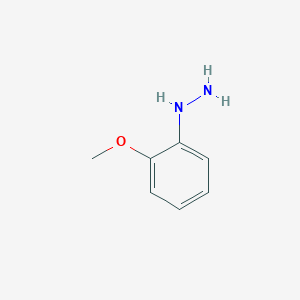
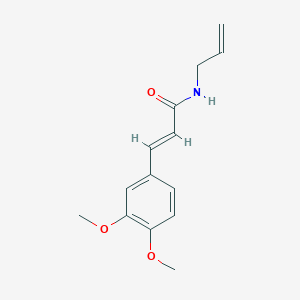
![3-Bromo-2-nitro-benzo[b]thiophene](/img/structure/B95998.png)
